molecular formula C19H22N2O4S B2704808 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide CAS No. 899994-41-3

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide

Cat. No.: B2704808
CAS No.: 899994-41-3
M. Wt: 374.46
InChI Key: DPMPPXLMTJHUPQ-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzamide core is then introduced through a series of reactions involving amide bond formation. The methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiazinan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide
  • 4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide
  • 4-(1,1-dioxothiazinan-2-yl)-N-[(3-ethoxyphenyl)methyl]benzamide

Uniqueness

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-6-4-5-15(13-18)14-20-19(22)16-7-9-17(10-8-16)21-11-2-3-12-26(21,23)24/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMPPXLMTJHUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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